2-Bromo-2-octyltetradecane
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Overview
Description
2-Bromo-2-octyltetradecane is an organic compound with the molecular formula C22H45Br It is a long-chain alkane derivative with a bromomethyl functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-2-octyltetradecane can be synthesized through the bromination of henicosane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or ultraviolet (UV) light to facilitate the formation of the bromomethyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The reaction is carried out in large reactors with continuous monitoring of temperature, pressure, and bromine concentration .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alkane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Alcohols, nitriles, amines.
Oxidation: Alcohols, carboxylic acids.
Reduction: Alkanes.
Scientific Research Applications
2-Bromo-2-octyltetradecane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Bromo-2-octyltetradecane involves its interaction with nucleophiles, leading to substitution reactions. The bromomethyl group is highly reactive and can be easily replaced by other functional groups. This reactivity makes it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
11-(Bromomethyl)henicosane: Similar in structure but with the bromomethyl group at a different position on the carbon chain.
1-Bromoeicosane: Another long-chain alkane derivative with a bromine atom at the terminal position.
Uniqueness: 2-Bromo-2-octyltetradecane is unique due to the specific position of the bromomethyl group, which influences its reactivity and the types of reactions it can undergo. This positional specificity allows for selective functionalization and synthesis of target molecules that may not be achievable with other similar compounds .
Properties
IUPAC Name |
9-(bromomethyl)henicosane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45Br/c1-3-5-7-9-11-12-13-14-16-18-20-22(21-23)19-17-15-10-8-6-4-2/h22H,3-21H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIUCZCDFRDNIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCC)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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